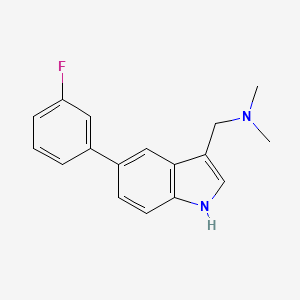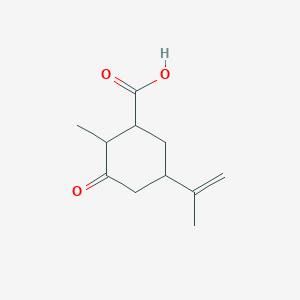
2-Methyl-3-oxo-5-(prop-1-EN-2-YL)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₆O₃. This compound is characterized by a cyclohexane ring substituted with a methyl group, a prop-1-en-2-yl group, a keto group, and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-methyl-5-(prop-1-en-2-yl)cyclohexanone, followed by oxidation and carboxylation reactions. The reaction conditions typically involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles. The reaction conditions vary depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
科学的研究の応用
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and is studied for its reactivity and properties.
Biology: In biological research, the compound is investigated for its potential biological activities and interactions with biomolecules. It may be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials. Its unique chemical structure makes it valuable for various manufacturing processes.
作用機序
The mechanism of action of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact mechanism of action depends on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: This compound has a similar cyclohexane ring structure but lacks the keto and carboxylic acid groups.
1-Methylcyclohexene: This compound has a similar cyclohexane ring structure with a methyl group but lacks the prop-1-en-2-yl group and other functional groups.
4-Methylcyclohexene: This compound has a similar cyclohexane ring structure with a methyl group but lacks the prop-1-en-2-yl group and other functional groups.
Uniqueness
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid is unique due to its combination of functional groups, including the keto group, carboxylic acid group, and prop-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-6(2)8-4-9(11(13)14)7(3)10(12)5-8/h7-9H,1,4-5H2,2-3H3,(H,13,14) |
InChIキー |
PXMLTESPARDFLC-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(CC1=O)C(=C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)
![9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13081448.png)
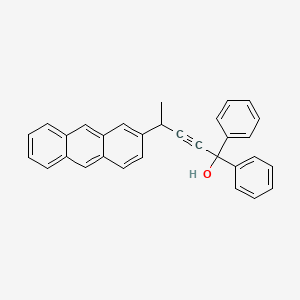
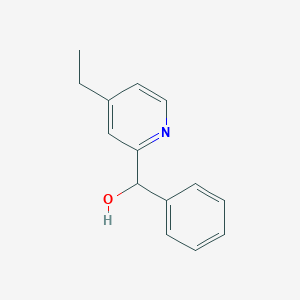


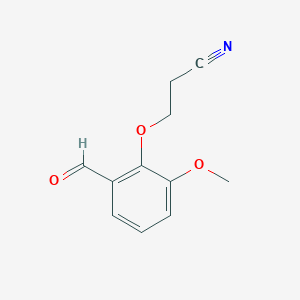
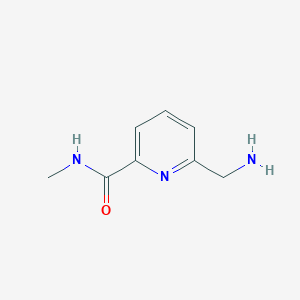

![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)
